
3-Chloro-5-nitrothiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-nitrothiophene-2-carbaldehyde is a synthetic organic compound that has been increasingly receiving attention in the field of organic synthesis, pharmaceuticals, and materials science. It is used as a chemical for proteomics research as well as the synthesis of 2,3-dihydro-2-(5-nitro-2-thienyl) quinazolin-4-(1H)-ones and various novel oxime ether derivatives which are anti-protozoan agents .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular formula of 3-Chloro-5-nitrothiophene-2-carbaldehyde is C5H2ClNO3S . Its average mass is 191.59 Da .Chemical Reactions Analysis
3-Chloro-5-nitrothiophene-2-carbaldehyde is used in the activity of mefloquine-oxazolidine derivatives against multidrug-resistant Mycobacterium tuberculosis .Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
3-Chloro-5-nitrothiophene-2-carbaldehyde serves as a key intermediate in the synthesis of functional derivatives of thiophene, which are valuable in constructing complex organic molecules. The compound's nitration and subsequent reactions facilitate the production of derivatives with potential application in medicinal chemistry and materials science. For instance, it is used in the decarboxylation and oxidation processes to produce ethoxycarbonyl and methylthiophenes derivatives, demonstrating its versatility in chemical synthesis (Shvedov et al., 1973).
Biological Activity
In the realm of biological applications, derivatives of 3-Chloro-5-nitrothiophene-2-carbaldehyde have been studied for their antimicrobial properties. A range of substituted thiophenes has been evaluated for their inhibitory activity against various organisms, including E. coli and M. luteus. These studies provide insights into the potential use of 3-Chloro-5-nitrothiophene-2-carbaldehyde derivatives as antimicrobial agents, contributing to the development of new therapeutic compounds (Morley & Matthews, 2006).
Materials Science
In materials science, the compound's derivatives have shown promise in the development of electronic devices. For example, a molecule containing a nitroamine redox center demonstrated significant on-off peak-to-valley ratios and negative differential resistance, highlighting the potential of 3-Chloro-5-nitrothiophene-2-carbaldehyde derivatives in molecular electronics (Chen, Reed, Rawlett, & Tour, 1999).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Orientations Futures
Mécanisme D'action
Propriétés
IUPAC Name |
3-chloro-5-nitrothiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClNO3S/c6-3-1-5(7(9)10)11-4(3)2-8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCCHMGRUCAMSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-nitrothiophene-2-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

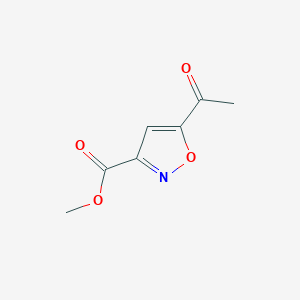
![2-(3-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2545148.png)
![3-[(Dimethylsulfamoylamino)methyl]-5-thiophen-3-ylpyridine](/img/structure/B2545149.png)
![Tert-butyl 4-[2-(2-phenylmethoxyethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B2545150.png)
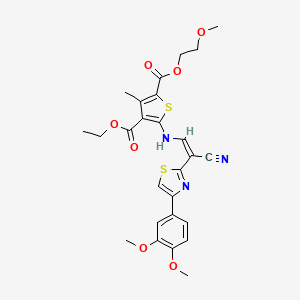
![4-[1-(2-Methoxyethyl)benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2545152.png)
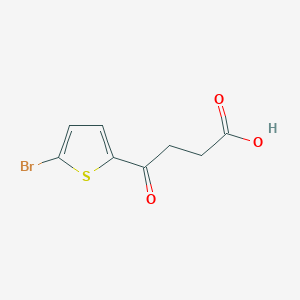
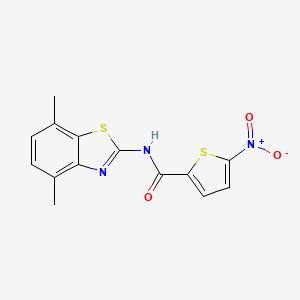
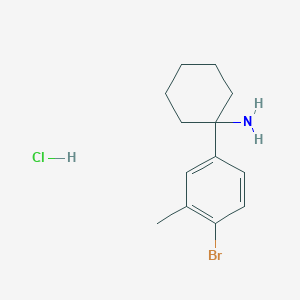

![2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B2545163.png)
![N-(2-Methoxy-2-phenylbutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545165.png)

![4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2545169.png)